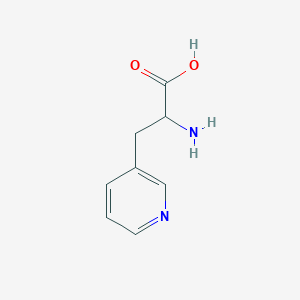

2-Amino-3-(pyridin-3-yl)propanoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 230426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZVZEMNPGABKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901089 | |

| Record name | NoName_146 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17470-24-5 | |

| Record name | beta-(3-Pyridyl)-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017470245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17470-24-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .BETA.-(3-PYRIDYL)-DL-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82667X5OWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2S)-2-Amino-3-(pyridin-3-yl)propanoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and primary applications of (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide science.

Core Properties

(2S)-2-Amino-3-(pyridin-3-yl)propanoic acid, also known as L-3-Pyridylalanine, is a chiral heterocyclic amino acid. Its structure, incorporating a pyridine ring, imparts unique chemical characteristics valuable in the design of novel peptides and pharmaceuticals.

Physicochemical Data

The following table summarizes the key physicochemical properties of (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid.

| Property | Value |

| IUPAC Name | (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid |

| Synonyms | 3-(Pyridin-3-yl)-L-alanine, L-3-Pyridylalanine, 3-[(2S)-2-Amino-2-carboxyethyl]pyridine, 3-Aza-L-phenylalanine[1] |

| CAS Number | 64090-98-8 |

| Molecular Formula | C₈H₁₀N₂O₂[2] |

| Molecular Weight | 166.18 g/mol [2] |

| Appearance | Off-white to white powder[3] |

| Melting Point | 248-252 °C[3] |

| Boiling Point (Predicted) | 344.4 ± 32.0 °C[3] |

| Density (Predicted) | 1.271 ± 0.06 g/cm³[3] |

| pKa (Predicted) | 1.95 ± 0.10[3] |

| Solubility | Soluble in a clear solution (0.3 g in 2 ml DMF)[3]. The dihydrochloride salt is soluble in water (3.33 mg/mL) and DMSO (5 mg/mL)[4]. |

Synthesis and Purification

The synthesis of enantiomerically pure (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid typically involves the creation of a racemic mixture followed by a resolution step. A common approach is the diethyl acetamidomalonate synthesis.

Experimental Protocol: Synthesis of Racemic 3-(pyridin-3-yl)alanine

This protocol outlines the synthesis of the racemic mixture, which is a precursor to obtaining the pure (S)-enantiomer.

Materials:

-

3-(Chloromethyl)pyridine hydrochloride

-

Diethyl acetamidomalonate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Condensation: Dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl acetamidomalonate and stir until a clear solution is obtained. Add 3-(chloromethyl)pyridine hydrochloride portion-wise while maintaining the temperature. Reflux the mixture for several hours.

-

Hydrolysis and Decarboxylation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then hydrolyzed by refluxing with a strong acid, such as hydrochloric acid. This step removes the acetyl and ethyl ester protecting groups and facilitates decarboxylation.

-

Neutralization and Isolation: The acidic solution is cooled and neutralized with a base, such as sodium hydroxide, to the isoelectric point of the amino acid, leading to the precipitation of racemic 3-(pyridin-3-yl)alanine.

-

Purification: The crude product is collected by filtration, washed with cold water and ethanol, and then dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

Experimental Protocol: Enzymatic Resolution

Enzymatic resolution is a highly effective method for separating the enantiomers of 3-(pyridin-3-yl)alanine.

Materials:

-

Racemic N-acetyl-3-(pyridin-3-yl)alanine methyl ester

-

Protease (e.g., from Bacillus licheniformis)

-

Sodium bicarbonate buffer (0.2 M)

-

Chloroform

-

Hydrochloric acid

Procedure:

-

Esterification and Acetylation: The racemic amino acid is first converted to its methyl ester and then N-acetylated to serve as a substrate for the enzyme.

-

Enzymatic Hydrolysis: The racemic N-acetyl-3-(pyridin-3-yl)alanine methyl ester is suspended in a sodium bicarbonate buffer. A protease, such as one from Bacillus licheniformis, is added, and the mixture is stirred at room temperature. The enzyme selectively hydrolyzes the L-enantiomer (S-form) of the ester to the corresponding carboxylic acid.

-

Separation: Upon completion of the hydrolysis, the mixture is extracted with an organic solvent like chloroform. The unreacted D-amino acid ester (R-form) is extracted into the organic phase. The aqueous phase, containing the sodium salt of the N-acetyl-L-amino acid, is then acidified with hydrochloric acid to precipitate the N-acetyl-(S)-2-amino-3-(pyridin-3-yl)propanoic acid.

-

Hydrolysis of the N-acetyl group: The isolated N-acetyl-(S)-amino acid is then hydrolyzed with hydrochloric acid to remove the acetyl group, yielding the final product, (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid.

-

Final Purification: The product is purified by recrystallization.

Core Applications in Research and Development

The primary application of (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid is as a building block in the synthesis of peptides and peptidomimetics. Its incorporation can introduce unique structural and functional properties into the resulting molecules.

Solid-Phase Peptide Synthesis (SPPS)

(2S)-2-Amino-3-(pyridin-3-yl)propanoic acid is typically used in its Fmoc-protected form (Fmoc-L-3-pyridylalanine) for solid-phase peptide synthesis.

General Protocol for Fmoc-SPPS:

-

Resin Swelling: The synthesis resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The Fmoc-protected (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid is activated using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIEA) and then added to the resin. The coupling reaction is allowed to proceed until completion.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is precipitated with cold diethyl ether, collected, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis and resolution of (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid.

Application in Solid-Phase Peptide Synthesis

Caption: A workflow diagram showing the incorporation of Fmoc-L-3-Pyridylalanine into a growing peptide chain during solid-phase peptide synthesis.

References

- 1. 64090-98-8 Cas No. | (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]

- 2. 3-(3-Pyridyl)alanine | C8H10N2O2 | CID 152953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-3-Pyridylalanine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 3-(Pyridin-3-yl)-L-alanine: Structure, Function, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyridin-3-yl)-L-alanine, a non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structure, incorporating a pyridine ring, imparts distinct physicochemical properties to peptides and other molecules, influencing their biological activity, solubility, and receptor interaction. This technical guide provides a comprehensive overview of the structure, synthesis, and known functions of 3-(Pyridin-3-yl)-L-alanine, with a focus on its application in the design of therapeutic peptides. Detailed experimental protocols for its synthesis and relevant enzyme assays are provided, alongside visualizations of its potential roles in biological pathways.

Chemical Structure and Properties

3-(Pyridin-3-yl)-L-alanine, also known as L-3-pyridylalanine or 3-Pal, is an analog of the aromatic amino acid phenylalanine, where a phenyl group is replaced by a pyridin-3-yl group. This substitution introduces a nitrogen atom into the aromatic ring, which can act as a hydrogen bond acceptor and alters the electronic properties of the side chain.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(pyridin-3-yl)propanoic acid | [1][2] |

| Synonyms | (S)-2-Amino-3-(3-pyridyl)propionic acid, 3'-Aza-L-phenylalanine, L-3-Pyridylalanine, H-3-Pal-OH | |

| CAS Number | 64090-98-8 | [2][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 166.18 g/mol | [2][3] |

| SMILES String | N--INVALID-LINK--C(O)=O | [3] |

| InChI Key | DFZVZEMNPGABKO-ZETCQYMHSA-N | [3] |

| Appearance | White to off-white powder | [4] |

| Purity | ≥98.0% (HPLC) |

Synthesis of 3-(Pyridin-3-yl)-L-alanine

The synthesis of 3-(Pyridin-3-yl)-L-alanine can be achieved through various methods, often involving the condensation of a pyridine-containing starting material with a protected glycine equivalent, followed by resolution of the resulting racemic mixture. A common approach is the diethyl acetamidomalonate condensation with a pyridylmethyl halide[5][6].

Experimental Protocol: Synthesis of DL-3-(Pyridin-3-yl)-alanine

This protocol is adapted from established methods for the synthesis of related amino acids[5][6].

Step 1: Synthesis of Diethyl (pyridin-3-ylmethyl)acetamidomalonate

-

In a round-bottom flask, dissolve diethyl acetamidomalonate in a suitable solvent such as anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol to the flask and stir the mixture.

-

To this solution, add 3-(chloromethyl)pyridine hydrochloride.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

Step 2: Hydrolysis and Decarboxylation

-

Hydrolyze the resulting intermediate by refluxing with a strong acid, such as concentrated hydrochloric acid.

-

Continue refluxing until the reaction is complete, as indicated by TLC.

-

Cool the reaction mixture and neutralize it to precipitate the racemic DL-3-(pyridin-3-yl)-alanine.

-

Filter the precipitate, wash it with cold water, and dry it under vacuum.

Step 3: Enzymatic Resolution (for L- or D-enantiomer)

-

The racemic mixture can be resolved into its enantiomers using an aminoacylase enzyme.

-

Dissolve the N-acetylated racemic amino acid in water and adjust the pH to the optimal range for the chosen aminoacylase.

-

Add the aminoacylase and incubate the mixture at the optimal temperature.

-

Monitor the reaction for the formation of the L-amino acid.

-

Separate the L-amino acid from the unreacted N-acetyl-D-amino acid using ion-exchange chromatography.

-

The N-acetyl-D-amino acid can be hydrolyzed to obtain the D-enantiomer.

Function and Biological Activity

While direct inhibitory activity on enzymes such as tryptophan hydroxylase and aromatic L-amino acid decarboxylase is not extensively documented in the literature, 3-(pyridin-3-yl)-L-alanine has demonstrated significant utility as a building block in the design of bioactive peptides. Its incorporation can modulate the pharmacological properties of these peptides.

Role in Peptide Analogs

Glucagon Analogs: The incorporation of 3-(pyridin-3-yl)-L-alanine (3-Pal) into glucagon analogs has been shown to enhance their aqueous solubility while maintaining biological activity[7][8]. This is a critical improvement for the therapeutic application of glucagon, which is known for its poor solubility. The increased hydrophilicity is attributed to the presence of the nitrogen atom in the pyridine ring, which can participate in hydrogen bonding[8].

Somatostatin Analogs: 3-(Pyridin-3-yl)-L-alanine has also been used in the development of somatostatin receptor antagonists. The substitution of other amino acids with 3-Pal can influence the binding affinity and selectivity of these analogs for different somatostatin receptor subtypes.

Potential as a Neurotransmitter Precursor Analog

Due to its structural similarity to tryptophan and L-DOPA, the precursors of serotonin and dopamine respectively, it is hypothesized that 3-(pyridin-3-yl)-L-alanine could potentially interact with the enzymes involved in their synthesis: tryptophan hydroxylase (TPH) and aromatic L-amino acid decarboxylase (AADC). However, there is a lack of direct evidence and quantitative data (e.g., IC50 or Ki values) to support its role as a significant inhibitor or substrate for these enzymes.

Experimental Protocols for Functional Assays

While specific data for 3-(pyridin-3-yl)-L-alanine is limited, the following are detailed protocols for assessing the activity of enzymes it may putatively interact with. These can be adapted to test the inhibitory potential of 3-(pyridin-3-yl)-L-alanine.

Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol is based on methods used to screen for TPH inhibitors[9].

Materials:

-

Recombinant human TPH1 or TPH2

-

L-Tryptophan (substrate)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Ferrous ammonium sulfate

-

3-(Pyridin-3-yl)-L-alanine (test compound)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with fluorescence or electrochemical detection

Procedure:

-

Prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, and the TPH enzyme.

-

Add varying concentrations of 3-(pyridin-3-yl)-L-alanine or a known inhibitor (positive control) to the reaction mixture.

-

Pre-incubate the mixture for a defined period at 37°C.

-

Initiate the reaction by adding L-tryptophan and BH4.

-

Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant for the formation of 5-hydroxytryptophan (5-HTP) using HPLC.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Caption: Workflow for a Tryptophan Hydroxylase (TPH) inhibition assay.

Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition Assay

This protocol is adapted from established methods for measuring AADC activity[6].

Materials:

-

Source of AADC (e.g., tissue homogenate or recombinant enzyme)

-

L-DOPA (substrate)

-

Pyridoxal-5'-phosphate (PLP) (cofactor)

-

3-(Pyridin-3-yl)-L-alanine (test compound)

-

Assay buffer (e.g., phosphate buffer, pH 7.2)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with electrochemical detection

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PLP, and the AADC enzyme source.

-

Add varying concentrations of 3-(pyridin-3-yl)-L-alanine or a known inhibitor (e.g., carbidopa) to the reaction mixture.

-

Pre-incubate the mixture for a defined period at 37°C.

-

Initiate the reaction by adding L-DOPA.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant for the formation of dopamine using HPLC.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Caption: Workflow for an Aromatic L-Amino Acid Decarboxylase (AADC) inhibition assay.

Signaling Pathways

Given the application of 3-(pyridin-3-yl)-L-alanine in glucagon and somatostatin analogs, its functional impact is likely mediated through the signaling pathways of their respective G-protein coupled receptors (GPCRs).

Glucagon Receptor Signaling Pathway

Glucagon receptors are primarily found on hepatocytes and their activation leads to an increase in blood glucose levels. The signaling cascade is initiated by the binding of glucagon or its analog to the receptor, which activates a Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA). PKA then phosphorylates key enzymes involved in glucose metabolism, leading to glycogenolysis and gluconeogenesis.

Caption: Glucagon receptor signaling pathway.

Somatostatin Receptor Signaling Pathway

Somatostatin receptors (SSTRs) are also GPCRs, and their activation generally leads to inhibitory cellular responses. They are coupled to Gi alpha subunits, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP and subsequent PKA activity can affect various cellular processes, including hormone secretion and cell proliferation.

Caption: Somatostatin receptor signaling pathway.

Conclusion

3-(Pyridin-3-yl)-L-alanine is a versatile synthetic amino acid with significant potential in drug design and development. While its direct enzymatic inhibitory activity is not well-established, its utility as a building block for modifying the properties of therapeutic peptides is evident. Its incorporation into glucagon and somatostatin analogs demonstrates its ability to enhance solubility and modulate receptor affinity, respectively. Further research is warranted to fully elucidate its pharmacological profile, including its potential interactions with enzymes in neurotransmitter pathways and its influence on downstream signaling cascades when incorporated into other bioactive molecules. The experimental protocols provided herein offer a framework for such future investigations.

References

- 1. 3-(3-Pyridyl)alanine | C8H10N2O2 | CID 152953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(3-Pyridyl)-L-alanine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

3-Aza-L-phenylalanine: A Technical Guide to its Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aza-L-phenylalanine, a non-proteinogenic amino acid analogue of L-phenylalanine, represents a molecule of significant interest in the fields of biochemistry and drug development. Its structural similarity to the natural amino acid allows it to interact with key enzymes involved in crucial metabolic pathways, particularly those responsible for the synthesis of neurotransmitters. This in-depth technical guide provides a comprehensive overview of the biological significance of 3-Aza-L-phenylalanine, focusing on its role as a competitive inhibitor of aromatic amino acid hydroxylases. This document details its synthesis, mechanism of action, and the signaling pathways it modulates. Furthermore, it provides detailed experimental protocols for its characterization and suggests potential therapeutic applications stemming from its ability to modulate neurotransmitter biosynthesis. While specific quantitative data for 3-Aza-L-phenylalanine is limited in the current literature, this guide provides a framework for its investigation based on established knowledge of related phenylalanine analogues.

Introduction

L-phenylalanine is an essential aromatic amino acid that serves as a precursor for the synthesis of L-tyrosine and, subsequently, the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. It is also a key building block for proteins.[1][2] The substitution of the α-carbon with a nitrogen atom to create 3-Aza-L-phenylalanine results in a peptidomimetic with altered conformational properties and increased metabolic stability.[3][4] Azapeptides, peptide analogues containing one or more aza-amino acid residues, have shown enhanced biological activity and selectivity, making them valuable tools as receptor ligands and enzyme inhibitors.[3]

The primary biological significance of 3-Aza-L-phenylalanine and its analogues lies in their potential to act as competitive inhibitors of aromatic amino acid hydroxylases, including tryptophan hydroxylase (TPH) and phenylalanine hydroxylase (PAH).[5] TPH is the rate-limiting enzyme in the biosynthesis of serotonin, a neurotransmitter crucial for regulating mood, sleep, and appetite.[6] PAH catalyzes the conversion of phenylalanine to tyrosine, a critical step in catecholamine synthesis.[7] By competitively inhibiting these enzymes, 3-Aza-L-phenylalanine can modulate the levels of these vital neurotransmitters, suggesting its potential for therapeutic intervention in a range of neurological and psychiatric disorders.

Synthesis and Purification

The synthesis of aza-amino acid precursors, including aza-phenylalanine, can be achieved through various methods, with hydrazine alkylation being a common approach that avoids the use of hydrogen gas and expensive catalysts.[8][9]

General Synthesis Workflow for Aza-Phenylalanine Precursors

A general strategy for the synthesis of N-protected aza-phenylalanine precursors involves the following key steps:

-

Preparation of a suitable benzyl bromide derivative: This can be synthesized from the corresponding benzaldehyde.

-

Alkylation of a monoprotected hydrazine: The benzyl bromide is reacted with a hydrazine derivative carrying a protecting group (e.g., Boc, Fmoc, or Z) to form the protected aza-phenylalanine precursor.[8]

General synthesis workflow for N-protected aza-phenylalanine precursors.

Experimental Protocol: Synthesis of N-Protected Aza-Phenylalanine Precursors

The following is a generalized protocol for the synthesis of N-protected aza-phenylalanine precursors via hydrazine alkylation, adapted from established methods.[8][9]

Materials:

-

Benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Phosphorus tribromide (PBr₃)

-

Dry dichloromethane (DCM)

-

Triethylamine (TEA)

-

N-protected hydrazine (e.g., tert-butyl carbazate for Boc protection)

-

Acetonitrile (ACN)

-

2,4,6-Trimethylpyridine

Procedure:

-

Reduction of Benzaldehyde:

-

Dissolve benzaldehyde (1 eq) in methanol.

-

Cool the solution to 0°C.

-

Slowly add sodium borohydride (1 eq) and stir for 1-2 hours at 0°C.

-

Quench the reaction with 1 M HCl and remove methanol under reduced pressure.

-

Extract the product, benzyl alcohol, with ethyl acetate.

-

-

Bromination of Benzyl Alcohol:

-

Dissolve the crude benzyl alcohol in dry DCM and cool to 0°C.

-

Add triethylamine (1 eq).

-

Slowly add phosphorus tribromide (0.77 eq) and stir for 1.5-2 hours at 0°C.

-

The resulting benzyl bromide is typically used immediately in the next step without extensive purification due to its instability.

-

-

Alkylation of N-Protected Hydrazine:

-

Dissolve the N-protected hydrazine (3-4 eq) in acetonitrile (ACN) to make a 0.1 M solution.

-

Add 2,4,6-trimethylpyridine (1 eq).

-

Heat the solution to reflux.

-

Add a solution of the crude benzyl bromide (1 eq) in ACN.

-

Continue refluxing for 6-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and proceed with aqueous workup and purification by column chromatography to obtain the N-protected aza-phenylalanine precursor.

-

Biological Significance: Inhibition of Aromatic Amino Acid Hydroxylases

The primary mechanism through which 3-Aza-L-phenylalanine is expected to exert its biological effects is through the competitive inhibition of aromatic amino acid hydroxylases.

Tryptophan Hydroxylase (TPH) Inhibition and the Serotonin Pathway

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine).[6] TPH converts L-tryptophan to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to serotonin. As a structural analogue of the natural substrates of aromatic amino acid hydroxylases, 3-Aza-L-phenylalanine is predicted to act as a competitive inhibitor of TPH.[5] This inhibition would lead to a decrease in the synthesis of serotonin.

Inhibition of the serotonin synthesis pathway by 3-Aza-L-phenylalanine.

Phenylalanine Hydroxylase (PAH) Inhibition and the Catecholamine Pathway

Phenylalanine hydroxylase (PAH) is responsible for the conversion of L-phenylalanine to L-tyrosine.[7] This is the initial and rate-limiting step in the catabolism of phenylalanine and the primary route for the synthesis of tyrosine in the body. Tyrosine is a precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] Competitive inhibition of PAH by 3-Aza-L-phenylalanine would lead to reduced production of tyrosine and, consequently, a decrease in the synthesis of catecholamines.

Inhibition of the catecholamine synthesis pathway by 3-Aza-L-phenylalanine.

Quantitative Data

| Inhibitor | Target Enzyme | Inhibition Type | Kᵢ Value | Reference |

| p-Ethynylphenylalanine | Tryptophan Hydroxylase | Competitive | 32.6 ± 6.2 µM | [10] |

| 1-Amino-2-phenylethylphosphonic acid (L-enantiomer) | Phenylalanine Ammonia-Lyase | Competitive | 6.5 µM | |

| 3,5-diiodo-L-tyrosine | AMPA/kainate receptors | - | IC₅₀: 104.6 ± 14.1 µM | [4] |

| 3,5-dibromo-L-tyrosine | AMPA/kainate receptors | - | IC₅₀: 127.5 ± 13.3 µM | [4] |

Experimental Protocols

Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of 3-Aza-L-phenylalanine on TPH.

Materials:

-

Purified TPH enzyme

-

L-Tryptophan (substrate)

-

Tetrahydrobiopterin (BH₄) or a stable analogue like 6-methyltetrahydropterin (6-MPH₄) (cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

Ferrous ammonium sulfate

-

3-Aza-L-phenylalanine (inhibitor)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.0)

-

Fluorometer

Procedure:

-

Prepare Reaction Mixture: In a 96-well microplate, prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, DTT, and the pterin cofactor.

-

Add Inhibitor: Add varying concentrations of 3-Aza-L-phenylalanine to the wells. Include a control with no inhibitor.

-

Pre-incubation: Add the purified TPH enzyme to each well and pre-incubate for a specified time at a controlled temperature (e.g., 25°C).

-

Initiate Reaction: Initiate the reaction by adding L-tryptophan.

-

Fluorescence Measurement: Immediately measure the increase in fluorescence (Excitation: ~295 nm, Emission: ~340 nm) resulting from the formation of 5-hydroxytryptophan.

-

Data Analysis: Determine the initial reaction velocities from the fluorescence data. Plot the velocities against the inhibitor concentrations to calculate the IC₅₀ value. The mechanism of inhibition can be determined by performing the assay at different substrate concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

Cellular Uptake Assay

This protocol describes a method to assess the cellular uptake of 3-Aza-L-phenylalanine, which is crucial for its intracellular activity.

Materials:

-

Cultured cells (e.g., a neuronal cell line)

-

Radiolabeled 3-Aza-L-phenylalanine (e.g., ³H- or ¹⁴C-labeled) or a fluorescently tagged version

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution)

-

Stop solution (ice-cold uptake buffer)

-

Scintillation counter or fluorescence plate reader

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

-

Pre-incubation: Wash the cells with warm uptake buffer and then pre-incubate them in the same buffer for 10-15 minutes at 37°C.

-

Initiate Uptake: Remove the pre-incubation buffer and add the uptake buffer containing the labeled 3-Aza-L-phenylalanine at various concentrations.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1, 5, 10 minutes) to allow for uptake.

-

Terminate Uptake: Quickly aspirate the uptake solution and wash the cells three times with ice-cold stop solution to remove extracellular label.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Data Analysis: Determine the rate of uptake at different concentrations of 3-Aza-L-phenylalanine to calculate kinetic parameters such as Kₘ and Vₘₐₓ.

General experimental workflow for the characterization of 3-Aza-L-phenylalanine.

Metabolic Fate and Pharmacokinetics

The metabolic stability of azapeptides is generally enhanced compared to their natural peptide counterparts due to their resistance to proteolytic degradation.[4] The introduction of the aza-group can significantly prolong the in vivo half-life of a molecule.[3] However, specific pharmacokinetic and metabolic studies on 3-Aza-L-phenylalanine are lacking. It is anticipated that, like other amino acid analogs, its absorption, distribution, metabolism, and excretion (ADME) properties will be influenced by amino acid transporters.

Potential Therapeutic Applications

The ability of 3-Aza-L-phenylalanine to inhibit TPH and PAH suggests its potential therapeutic utility in conditions characterized by dysregulation of the serotonergic and catecholaminergic systems.

-

Neurological and Psychiatric Disorders: By reducing serotonin synthesis, 3-Aza-L-phenylalanine could be investigated for conditions where excessive serotonin is implicated. Conversely, its impact on dopamine levels through PAH inhibition could be relevant for disorders involving dopamine imbalances.

-

Research Tool: As a selective inhibitor, 3-Aza-L-phenylalanine can serve as a valuable chemical probe to study the roles of TPH and PAH in various physiological and pathological processes in neuroscience research.[6]

Conclusion

3-Aza-L-phenylalanine is a synthetic amino acid with significant potential as a modulator of key neurotransmitter pathways. Its predicted ability to competitively inhibit tryptophan hydroxylase and phenylalanine hydroxylase positions it as a compound of interest for the development of novel therapeutics for a variety of neurological and psychiatric disorders. While specific quantitative data and detailed biological studies on 3-Aza-L-phenylalanine are currently limited, this technical guide provides a comprehensive foundation for its synthesis, characterization, and biological evaluation. Further research is warranted to fully elucidate the therapeutic potential of this intriguing molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Site Specific Genetic Incorporation of Azidophenylalanine in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Azido-L-phenylalanine [baseclick.eu]

A Technical Guide to the Discovery and Incorporation of Novel Non-Canonical Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The ability to incorporate non-canonical amino acids (ncAAs) into proteins represents a monumental leap in synthetic biology and drug discovery. By moving beyond the 20 canonical amino acids, researchers can install novel chemical functionalities, probes, and post-translational modifications site-specifically into proteins. This guide provides an in-depth overview of the core methodologies for discovering and incorporating ncAAs, complete with detailed experimental protocols, quantitative data, and process visualizations to empower research and development in this transformative field. The applications for these techniques are vast, ranging from creating more stable and potent peptide therapeutics to developing novel antibody-drug conjugates and probing the fundamental mechanisms of disease.[1][2][3][4][5]

Core Methodologies for ncAA Incorporation

The central challenge in incorporating an ncAA is to assign it to a unique codon that is not used for a canonical amino acid. This is achieved through "Genetic Code Expansion" (GCE), which requires an orthogonal translation system (OTS)—an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA)—that functions independently of the host cell's endogenous translational machinery.[2][6][7][8][9]

Stop Codon Suppression (SCS)

The most common GCE strategy is Stop Codon Suppression, which reassigns one of the three natural stop codons (UAA, UAG, UGA) to an ncAA.[10] The UAG "amber" codon is most frequently used due to its low natural occurrence in many organisms, particularly E. coli.[11][12]

The process relies on an orthogonal aaRS/tRNA pair. The orthogonal tRNA, known as a suppressor tRNA, has its anticodon mutated to recognize the amber codon (CUA). The orthogonal aaRS is engineered to specifically charge this suppressor tRNA with the desired ncAA and not with any of the 20 canonical amino acids.[8][13][14] When a ribosome encounters the in-frame UAG codon in an mRNA transcript, the charged suppressor tRNA binds to it, leading to the incorporation of the ncAA rather than translation termination.[15] Competition with the host's release factor 1 (RF1), which recognizes the UAG codon to terminate translation, is a key factor affecting efficiency.[7][16]

Table 1: Quantitative Comparison of Amber Suppression Efficiencies

This table summarizes reported protein expression levels from genes containing an amber codon, normalized against the expression of the wild-type protein without the codon. Efficiency is highly dependent on the specific ncAA, the evolved aaRS/tRNA pair, and the local sequence context around the UAG codon.

| Non-Canonical Amino Acid (ncAA) | Orthogonal System | Expression Host | Relative Protein Yield (%) | Reference |

| p-Azido-L-phenylalanine (AzF) | M. jannaschii TyrRS/tRNA | E. coli | ~70-110% (optimized context) | [17] |

| p-Acetyl-L-phenylalanine (AcF) | M. jannaschii TyrRS/tRNA | E. coli | ~5-60% | [17] |

| Boc-lysine (BocK) | M. mazei PylRS/tRNA | E. coli | ~70-100% (optimized context) | [17] |

| Various Phenylalanine derivatives | M. mazei PylRS(N346A/C348A) | E. coli | 15-85% | [18] |

| O-Methyl-L-tyrosine | E. coli TyrRS/tRNA | S. cerevisiae | ~65% | [19] |

| p-Propargyloxy-L-phenylalanine | E. coli LeuRS/tRNA | S. cerevisiae | ~70% | [19] |

Cell-Free Protein Synthesis (CFPS)

CFPS systems provide a powerful alternative to in vivo expression.[20] By removing the complexity of a living cell, these systems offer an open environment where reaction components can be precisely controlled.[16][21] This is particularly advantageous for incorporating ncAAs that may be toxic to cells or have poor membrane permeability.[16] PURE (Protein synthesis Using Recombinant Elements) systems, which are reconstituted from purified translation components, offer the highest degree of control.[21] A key advantage of CFPS is the ability to eliminate competition from release factors by simply omitting them from the reaction mixture, significantly boosting ncAA incorporation efficiency.[16]

Discovery of Novel Orthogonal aaRS/tRNA Pairs

The discovery of a new ncAA that can be incorporated into a protein is fundamentally the discovery or engineering of an orthogonal aaRS that can charge that specific ncAA onto its cognate tRNA. Directed evolution is the primary technique used to alter the substrate specificity of an existing orthogonal aaRS to recognize a new ncAA. This process involves creating a large library of aaRS mutants and then applying selection pressures to identify variants that are active with the new ncAA but inactive with canonical amino acids.

The process typically involves:

-

Positive Selection: Cells are engineered to require the incorporation of the ncAA for survival. For example, a survival gene (like an antibiotic resistance gene) is mutated to contain an amber stop codon. In the presence of the ncAA and the antibiotic, only cells with an active aaRS mutant that incorporates the ncAA will survive.

-

Negative Selection: The surviving cells are then grown in the absence of the ncAA. A toxic gene (like a nuclease) containing an amber codon is activated. If an aaRS mutant incorporates a canonical amino acid in place of the ncAA, the toxic gene will be expressed, and the cell will die. This step eliminates mutants that are not specific to the ncAA.

This cycle of positive and negative selection enriches the population for aaRS variants that are both active and specific for the desired non-canonical amino acid.[22]

Experimental Protocols

Protocol: Site-Specific Incorporation of p-Azido-L-phenylalanine (AzF) in E. coli

This protocol provides a general framework for incorporating an ncAA using an amber suppressor codon in E. coli. It is based on the widely used M. jannaschii TyrRS/tRNA pair.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)).

-

Plasmid 1: pEVOL-pAzF, expressing the engineered AzF-specific TyrRS and the suppressor tRNATyr (carries p15A origin, chloramphenicol resistance).

-

Plasmid 2: pET-vector expressing the target protein with an in-frame amber (TAG) codon at the desired position (carries ColE1 origin, ampicillin resistance).

-

LB medium and agar plates with appropriate antibiotics (Chloramphenicol 34 µg/mL, Ampicillin 100 µg/mL).

-

p-Azido-L-phenylalanine (AzF) solution (100 mM stock in 20 mM NaOH).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (1 M stock).

-

L-arabinose solution (20% w/v stock).

Methodology:

-

Transformation: Co-transform the E. coli expression strain with both the pEVOL-pAzF plasmid and the target protein plasmid. Plate on LB agar containing both chloramphenicol and ampicillin. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium with both antibiotics. Grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction:

-

Add AzF to a final concentration of 1 mM.

-

Add L-arabinose to a final concentration of 0.2% (w/v) to induce the expression of the orthogonal aaRS/tRNA pair from the pEVOL plasmid.

-

Incubate for 15 minutes at 37°C to allow for expression of the orthogonal system components.

-

Add IPTG to a final concentration of 1 mM to induce the expression of the target protein.

-

-

Expression: Reduce the temperature to 20-25°C and continue to shake for 12-16 hours.

-

Harvesting and Analysis: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard methods (e.g., Ni-NTA affinity chromatography if His-tagged).

-

Verification: Confirm the incorporation of AzF using mass spectrometry (electrospray ionization is common), which will show a mass shift corresponding to the replacement of a canonical amino acid with AzF. Protein yield can be quantified using a Bradford assay or by SDS-PAGE densitometry compared to a wild-type control.

Protocol: Directed Evolution of an aaRS for a Novel ncAA

This protocol outlines the selection process to evolve an aaRS.

Materials:

-

E. coli strain containing a gene for a positive selector (e.g., chloramphenicol acetyltransferase with a TAG codon at a permissive site) and a negative selector (e.g., barnase with a TAG codon).

-

Library of plasmids expressing mutant aaRS variants (derived from a parent orthogonal aaRS like M. mazei PylRS).

-

Plasmid expressing the cognate orthogonal tRNA.

-

Minimal media (M9) supplemented with and without the novel ncAA.

-

Appropriate antibiotics and inducers.

Methodology:

-

Positive Selection:

-

Transform the selection strain with the aaRS mutant library and the tRNA plasmid.

-

Plate the cells on minimal agar plates containing the novel ncAA (e.g., 1 mM) and the selection agent (e.g., chloramphenicol at a concentration determined to be lethal for non-suppressing cells).

-

Incubate for 48-72 hours. Colonies that grow have an aaRS that can incorporate the ncAA.

-

-

Plasmid Recovery: Harvest all surviving colonies, pool them, and extract the aaRS library plasmids.

-

Negative Selection:

-

Transform a fresh batch of the selection strain with the enriched plasmid pool from the positive selection.

-

Plate the cells on minimal agar plates that do not contain the ncAA but do contain an inducer for the toxic barnase gene.

-

Cells containing an aaRS that charges a canonical amino acid onto the suppressor tRNA will express the toxic barnase and die.

-

-

Iteration and Analysis:

-

Plasmids from surviving colonies of the negative selection are isolated. These clones are now enriched for aaRS variants that are active with the ncAA and inactive with canonical amino acids.

-

The cycle of positive and negative selection can be repeated 2-3 times to further enrich for highly active and specific mutants.

-

Individual clones from the final round are sequenced and characterized for their efficiency and fidelity of ncAA incorporation in a reporter protein (e.g., sfGFP with a TAG codon).

-

References

- 1. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 2. Improving the Efficiency and Orthogonality of Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Genetic Code Expansion | GCE4All [gce4all.oregonstate.edu]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances in the Expanding Genetic Code - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expanded genetic code - Wikipedia [en.wikipedia.org]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evolved sequence contexts for highly efficient amber suppression with noncanonical amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The genetic incorporation of thirteen novel non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]

- 21. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]

- 22. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]

In-Depth Technical Guide: 2-Amino-3-(pyridin-3-yl)propanoic acid (CAS: 64090-98-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(pyridin-3-yl)propanoic acid, with the CAS number 64090-98-8, is a non-proteinogenic α-amino acid. The (S)-enantiomer, also known as 3-(Pyridin-3-yl)-L-alanine, is a structural analogue of the essential amino acid L-tryptophan. This structural similarity allows it to interact with various biological systems, particularly within the central nervous system. Its unique chemical properties, conferred by the pyridine ring, make it a valuable building block in medicinal chemistry and a subject of interest for its potential pharmacological activities. This guide provides a comprehensive overview of its physicochemical properties, synthesis, biological activities with a focus on its effects on the serotonergic system, and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 64090-98-8 | N/A |

| Molecular Formula | C₈H₁₀N₂O₂ | N/A |

| Molecular Weight | 166.18 g/mol | N/A |

| Synonyms | (S)-2-Amino-3-(3-pyridyl)propionic acid, 3-(Pyridin-3-yl)-L-alanine, 3'-Aza-L-phenylalanine | [1] |

| Appearance | Solid | N/A |

| Purity | ≥98.0% (HPLC) | [1] |

| InChI Key | DFZVZEMNPGABKO-ZETCQYMHSA-N | [1] |

| SMILES | N--INVALID-LINK--C(O)=O | [1] |

Synthesis

(S)-2-Amino-3-(pyridin-3-yl)propanoic acid is a chiral molecule, and its synthesis requires stereoselective methods to obtain the desired enantiomer. While various synthetic routes have been developed for pyridylalanine derivatives, a common approach involves the use of chiral synthons or enzymatic resolution.

General Synthetic Approach:

A prevalent method for synthesizing pyridylalanines is the halomethylpyridine-acylamidomalonate method. This involves the reaction of a chloromethylpyridine with an acylamidomalonate ester to form the carbon skeleton. Subsequent deprotection and acid hydrolysis yield the desired amino acid. Temperature control is critical in this process to avoid the formation of unstable intermediates.

Another approach is the Rhodanine method, which utilizes the condensation of a pyridine-carboxaldehyde with rhodanine, followed by hydrolysis and reduction to produce a racemic mixture of the amino acid. The desired (S)-enantiomer can then be isolated through chiral chromatography or enzymatic resolution.

Biological Activity and Mechanism of Action

The primary biological activity of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid appears to be centered on the serotonergic system, owing to its structural similarity to L-tryptophan, the precursor for serotonin synthesis.

Effects on the Serotonergic System

Research indicates that the racemate, DL-3-pyridylalanine, can significantly increase brain serotonin concentrations in rats. This suggests that (S)-2-Amino-3-(pyridin-3-yl)propanoic acid may modulate the synthesis, release, or metabolism of this key neurotransmitter.

The proposed mechanism of action is complex and potentially multifaceted. While some pyridylalanine analogs have been shown to inhibit tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, the observed increase in brain serotonin levels suggests an alternative or overriding mechanism. One hypothesis is that (S)-2-Amino-3-(pyridin-3-yl)propanoic acid acts as a competitive inhibitor of tryptophan uptake into cells via amino acid transporters. By blocking the uptake of tryptophan for other metabolic pathways (e.g., kynurenine pathway), it could increase the bioavailability of tryptophan for serotonin synthesis in serotonergic neurons.

dot

Caption: Proposed mechanism of action on the serotonin pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol is adapted from a fluorescence-based assay for screening TPH inhibitors.

Materials:

-

Recombinant TPH2 enzyme

-

TPH Enzyme Solution

-

TPH Reaction Solution

-

TPH Quench Solution

-

This compound (test compound)

-

L-tryptophan (substrate)

-

Black, 96-well microplate

-

Microplate reader capable of measuring fluorescence

Procedure:

-

Thaw the TPH Enzyme Solution on ice.

-

Prepare serial dilutions of the test compound in the appropriate buffer.

-

In a 96-well plate, add the following to each well in duplicate:

-

Test compound or vehicle control

-

TPH Enzyme Solution

-

-

Initiate the reaction by adding the TPH Reaction Solution (containing L-tryptophan and cofactors).

-

Incubate the plate at 37°C for the desired reaction time.

-

Stop the reaction by adding the TPH Quench Solution.

-

Measure the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition of TPH activity for each concentration of the test compound.

dot

References

An In-depth Technical Guide to the Physicochemical Properties of Pyridylamino Acids

For Researchers, Scientists, and Drug Development Professionals

Pyridylamino acids, a class of non-canonical amino acids, are of significant interest in medicinal chemistry and drug development. Their unique structure, which incorporates a pyridine ring, imparts distinct physicochemical properties that can be leveraged to modulate the pharmacological profile of parent molecules. This guide provides a comprehensive overview of the core physicochemical properties of pyridylamino acids, detailed experimental protocols for their determination, and visualizations of relevant biological and experimental workflows.

Core Physicochemical Properties

The physicochemical properties of pyridylamino acids are critical determinants of their behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and metabolic stability. The key properties are the acid dissociation constant (pKa), lipophilicity (logP/logD), and aqueous solubility.

pKa (Acid Dissociation Constant)

Pyridylamino acids are amphoteric molecules with at least three ionizable groups: the carboxylic acid, the α-amino group, and the pyridine ring nitrogen. The pKa values of these groups dictate the molecule's net charge at a given pH, which in turn affects its solubility, lipophilicity, and ability to interact with biological targets.[1]

The carboxylic acid group is the most acidic, with a pKa typically in the range of 2-3. The electron-withdrawing nature of the protonated α-amino group lowers the pKa of the carboxyl group compared to a simple carboxylic acid like acetic acid (pKa ≈ 4.8).[2][3] The α-amino group is basic, with a pKa generally between 9 and 10.[4] The basicity of the pyridine nitrogen is highly dependent on the position of the amino acid substituent. The pKa of the pyridinium ion is approximately 5.2.[5] An amino group at the 4-position increases the basicity of the pyridine nitrogen significantly through resonance, while an amino group at the 2-position has a more moderate effect. An amino group at the 3-position has the smallest impact on the pyridine nitrogen's basicity.

Table 1: Estimated pKa Values of Pyridylaminoacetic Acids at 25 °C

| Isomer | pKa₁ (-COOH) | pKa₂ (Pyridine-N) | pKa₃ (α-NH₃⁺) |

| 2-Pyridylaminoacetic Acid | ~2.5 | ~6.8 | ~9.5 |

| 3-Pyridylaminoacetic Acid | ~2.8 | ~5.7 | ~9.6 |

| 4-Pyridylaminoacetic Acid | ~2.8 | ~9.1 | ~9.7 |

| Note: These are estimated values based on data for parent compounds (glycine, aminopyridines) and related structures. Actual experimental values may vary. |

Below is a diagram illustrating the pH-dependent ionization states of a generic pyridylamino acid.

Lipophilicity (logP and logD)

Lipophilicity is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[6] It is typically expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

-

logP is the ratio of the concentration of the neutral form of a compound in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase.[5]

-

logD is the pH-dependent counterpart to logP and accounts for all species (neutral and ionized) of the compound at a specific pH. For ionizable molecules like pyridylamino acids, logD is a more physiologically relevant descriptor.[3]

The pyridine ring itself is more polar than a benzene ring, and the amino acid moiety is highly polar. Consequently, simple pyridylamino acids are generally hydrophilic, with negative or low positive logP values. The position of the nitrogen atom in the pyridine ring and the substitution pattern significantly influence lipophilicity.

Table 2: Calculated logP and logD₇.₄ Values for Pyridylaminoacetic Acids

| Compound | Calculated logP (ALOGPS) | Calculated logD at pH 7.4 (ChemAxon) |

| 2-Pyridylaminoacetic Acid | -0.15 | -2.45 |

| 3-Pyridylaminoacetic Acid | 0.43[7] | -0.65 |

| 4-Pyridylaminoacetic Acid | 0.40[8] | -1.71 |

| Note: Calculated values can vary between different software and algorithms.[9][10] These values are for comparative purposes. |

Aqueous Solubility

Aqueous solubility is a prerequisite for drug absorption and distribution.[11] The solubility of pyridylamino acids is strongly influenced by pH due to their multiple ionizable groups. They tend to be most soluble at pH values where they carry a net charge (either low or high pH) and least soluble near their isoelectric point (pI), where the net charge is zero. The presence of the polar amino acid group and the ability of the pyridine nitrogen to form hydrogen bonds generally confer good aqueous solubility.

Table 3: Aqueous Solubility of Pyridylamino Acids and Related Compounds

| Compound | Solubility | Conditions |

| 2-Aminopyridine-3-carboxylic acid | Very Soluble | Water |

| 4-Aminopyridine | 112 g/L | Water, 20°C[12] |

| Picolinic Acid (2-Pyridinecarboxylic acid) | 862.5 g/kg | Water, ~20°C |

| 3-Pyridylacetic acid | 58.3 g/L (Predicted) | Water[7] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for building reliable structure-activity relationships (SAR) and for selecting promising drug candidates.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the pyridylamino acid with a strong acid and a strong base and monitoring the pH change.[13]

Materials:

-

Pyridylamino acid sample

-

0.1 M Hydrochloric acid (HCl) solution, standardized

-

0.1 M Sodium hydroxide (NaOH) solution, standardized and carbonate-free

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burettes (2)

-

Beaker (100 mL)

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh a sample of the pyridylamino acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Acidic Titration: a. Place a known volume (e.g., 50 mL) of the sample solution in a beaker with a magnetic stir bar. b. Immerse the pH electrode in the solution and begin stirring. c. Record the initial pH. d. Add the 0.1 M HCl solution in small, precise increments (e.g., 0.2 mL) from a burette. e. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. f. Continue the titration until the pH drops to approximately 1.5.

-

Basic Titration: a. Using a fresh 50 mL of the sample solution, repeat the process using 0.1 M NaOH as the titrant. b. Continue the titration until the pH rises to approximately 12.5.

-

Data Analysis: a. Plot two titration curves: pH versus volume of HCl added, and pH versus volume of NaOH added. b. Determine the equivalence points from the points of maximum slope on the curves (or from the peaks of the first derivative plots, ΔpH/ΔV). c. The pKa values correspond to the pH at the half-equivalence points. For a triprotic acid, three pKa values can be determined from the curve.[14][15]

Protocol 2: Determination of logP/logD by the Shake-Flask Method

This is the gold standard method for determining lipophilicity.[16][17]

Materials:

-

Pyridylamino acid sample

-

n-Octanol (reagent grade)

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4 for logD)

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge (if emulsions form)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

-

Sample Preparation: Prepare a stock solution of the pyridylamino acid in the aqueous buffer at a concentration where it can be accurately quantified.

-

Partitioning: a. In a separatory funnel or tube, combine a known volume of the saturated n-octanol and a known volume of the pyridylamino acid stock solution (a phase volume ratio of 1:1 is common, but can be adjusted based on expected lipophilicity). b. Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases and reach equilibrium. c. Allow the phases to separate. If an emulsion forms, centrifugation may be required to break it.

-

Quantification: a. Carefully separate the two phases. b. Determine the concentration of the pyridylamino acid in each phase using a suitable analytical method (e.g., HPLC-UV). A calibration curve should be prepared for quantification.

-

Calculation: a. The partition coefficient (P for logP, D for logD) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. b. logP or logD is the base-10 logarithm of this ratio.[18]

Protocol 3: Determination of Aqueous Solubility

This protocol determines the equilibrium (thermodynamic) solubility of a compound.[19]

Materials:

-

Pyridylamino acid sample (solid)

-

Aqueous buffer of desired pH

-

Small vials or tubes with screw caps

-

Shaker or rotator with temperature control

-

Syringe filters (e.g., 0.45 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of the solid pyridylamino acid to a vial containing a known volume of the aqueous buffer. The excess solid ensures that a saturated solution is formed.

-

Equilibration: a. Tightly cap the vials. b. Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). c. Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Collection and Filtration: a. After equilibration, allow the vials to stand to let the excess solid settle. b. Carefully withdraw a sample from the supernatant. c. Immediately filter the sample through a syringe filter to remove any undissolved solid.

-

Quantification: a. Dilute the filtered saturated solution as necessary. b. Determine the concentration of the pyridylamino acid in the diluted solution using a calibrated analytical method.

-

Calculation: a. Back-calculate the concentration in the original saturated solution, taking into account any dilution factors. This concentration represents the aqueous solubility of the compound under the specified conditions.[20]

The following diagram illustrates a logical workflow for the characterization of these key physicochemical properties.

Role in Signaling Pathways: JAK-STAT Inhibition

Pyridylamino acid scaffolds, particularly in the form of phenylaminopyrimidines, are prominent in the design of protein kinase inhibitors.[21][22] A key target for these inhibitors is the Janus kinase (JAK) family of enzymes, which are central to the JAK-STAT signaling pathway. This pathway transduces signals from cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation.[23][24][25] Dysregulation of the JAK-STAT pathway is implicated in various cancers and autoimmune diseases. Pyridylamino acid-based inhibitors can act as ATP-competitive inhibitors, blocking the phosphorylation events that drive the signaling cascade.

The diagram below outlines the key steps of the JAK-STAT signaling pathway and indicates the point of inhibition.

References

- 1. orgosolver.com [orgosolver.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. m.youtube.com [m.youtube.com]

- 6. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Showing Compound 3-Pyridylacetic acid (FDB022679) - FooDB [foodb.ca]

- 8. 2-(Pyridin-4-ylamino)acetic acid | C7H8N2O2 | CID 413874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. jpt.com [jpt.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. scribd.com [scribd.com]

- 15. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 19. microbenotes.com [microbenotes.com]

- 20. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]

- 23. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 24. cusabio.com [cusabio.com]

- 25. creative-diagnostics.com [creative-diagnostics.com]

Spectroscopic and Methodological Profile of 3-(pyridin-3-yl)-L-alanine: A Technical Guide for Researchers

An In-depth examination of the spectroscopic properties and analytical methodologies for the non-proteinogenic amino acid, 3-(pyridin-3-yl)-L-alanine, of significant interest in drug discovery and peptide chemistry.

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(pyridin-3-yl)-L-alanine, a non-natural amino acid increasingly utilized by researchers, scientists, and drug development professionals. The unique structural characteristics imparted by the pyridyl moiety make it a valuable building block in the synthesis of novel peptides and peptidomimetics with tailored biological activities. This document collates essential spectroscopic data, details the experimental protocols for their acquisition, and presents a relevant experimental workflow, offering a centralized resource for investigators in the field.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-(pyridin-3-yl)-L-alanine, providing a reference for compound identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~8.5 | Doublet | Pyridine-H2 | |

| ¹H | ~8.4 | Doublet | Pyridine-H6 | |

| ¹H | ~7.7 | Doublet of Triplets | Pyridine-H4 | |

| ¹H | ~7.3 | Doublet of Doublets | Pyridine-H5 | |

| ¹H | ~4.0 | Triplet | α-H | |

| ¹H | ~3.2 | Doublet | β-H | |

| ¹³C | ~175 | Singlet | Carbonyl (C=O) | |

| ¹³C | ~150 | Singlet | Pyridine-C2 | |

| ¹³C | ~148 | Singlet | Pyridine-C6 | |

| ¹³C | ~138 | Singlet | Pyridine-C4 | |

| ¹³C | ~135 | Singlet | Pyridine-C3 | |

| ¹³C | ~124 | Singlet | Pyridine-C5 | |

| ¹³C | ~55 | Singlet | α-C | |

| ¹³C | ~36 | Singlet | β-C |

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Broad, Strong | O-H and N-H stretching (from carboxylic acid and amine) |

| ~3030 | Medium | Aromatic C-H stretching |

| ~1730 | Strong | C=O stretching (carboxylic acid) |

| ~1600 | Medium | C=C and C=N stretching (pyridine ring) |

| ~1580 | Medium | N-H bending (amine) |

| ~1480 | Medium | Aromatic ring stretching |

| ~1150 | Medium | C-N stretching |

Note: Predicted vibrational frequencies. Actual peak positions may vary based on the sample preparation method.

Table 3: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | m/z Value | Assignment |

| ESI | Positive | 167.0815 | [M+H]⁺ |

| ESI | Positive | 189.0634 | [M+Na]⁺ |

Molecular Formula: C₈H₁₀N₂O₂; Molecular Weight: 166.18 g/mol .[1][2][3][4]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Solvent | λmax (nm) |

| Water | ~260 |

| Ethanol | ~262 |

Note: The absorption maximum is attributed to the π → π transitions of the pyridine ring.*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of amino acids and can be adapted as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(pyridin-3-yl)-L-alanine in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard, such as DSS or TMS, for chemical shift calibration.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a one-dimensional carbon spectrum with proton decoupling. A larger spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time with a greater number of scans is necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): [5]

-

Thoroughly grind 1-2 mg of 3-(pyridin-3-yl)-L-alanine with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound. Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of 3-(pyridin-3-yl)-L-alanine (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.[6]

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.[6] The mass analyzer can be a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition:

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a solution of 3-(pyridin-3-yl)-L-alanine in a UV-transparent solvent (e.g., water, ethanol) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to record a baseline.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis: The absorbance spectrum will show the λmax, which is characteristic of the electronic transitions within the molecule.

Experimental Workflow Visualization

The incorporation of non-natural amino acids like 3-(pyridin-3-yl)-L-alanine into peptides is a cornerstone of modern drug discovery and protein engineering. The following diagram illustrates a typical workflow for solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry, a common method for this purpose.[9][10][11]

This diagram outlines the key stages of SPPS, beginning with the preparation of a solid support resin, followed by the iterative cycle of deprotection, washing, and coupling of amino acids, including the incorporation of Fmoc-protected 3-(pyridin-3-yl)-L-alanine. The process culminates in the cleavage of the synthesized peptide from the resin, its purification, and subsequent analysis.

References

- 1. 3-(3-Pyridyl)alanine | C8H10N2O2 | CID 152953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(3-Pyridyl)-L-alanine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 3-(3-Pyridyl)- L -alanine = 98.0 HPLC 64090-98-8 [sigmaaldrich.com]

- 4. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]